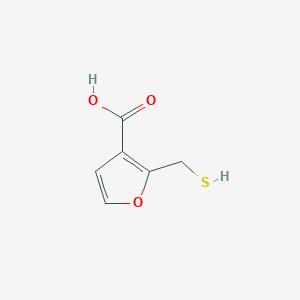

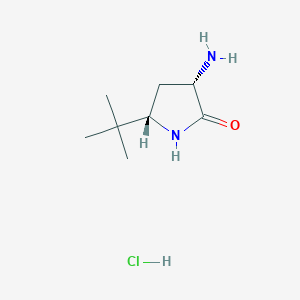

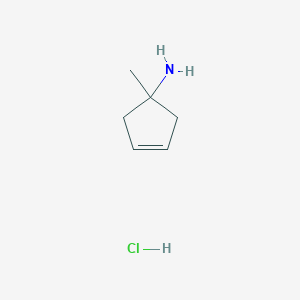

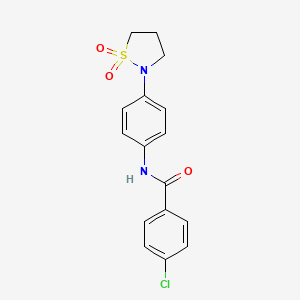

(3S,5S)-3-Amino-5-tert-butylpyrrolidin-2-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,5S)-3-Amino-5-tert-butylpyrrolidin-2-one;hydrochloride, also known as L-tartaric acid salt, is a chemical compound that has been widely used in scientific research. This compound is a derivative of pyrrolidine and has a unique molecular structure that makes it useful in various research applications.

Applications De Recherche Scientifique

Enzymatic Synthesis of Statin Precursors

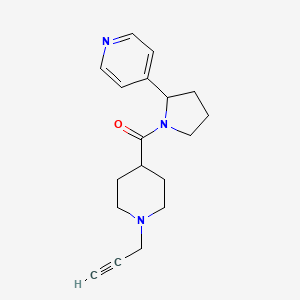

One significant application of related compounds is in the enzymatic synthesis of statin precursors. For instance, carbonyl reductase from Rhodosporidium toruloides exhibits remarkable activity toward tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH), a compound structurally related to (3S,5S)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride, to synthesize tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH), a key intermediate for the synthesis of atorvastatin and rosuvastatin. This enzymatic method offers a high yield and excellent enantiomeric excess, demonstrating the compound's role in the production of medically significant molecules (Liu et al., 2018).

Dipeptide Mimic Synthesis

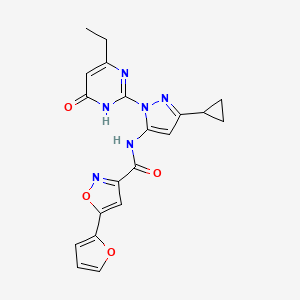

Another application is in the synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids, which are used as rigid dipeptide mimics. This process starts from (2S)-alpha-tert-butyl N-(PhF) aspartate beta-aldehyde, a molecule similar in structural complexity to (3S,5S)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride. These mimics are useful in exploring peptide conformation-activity relationships, demonstrating the compound's utility in peptide and protein engineering (Rao et al., 2007).

HIV-Protease Activity Detection

In the field of virology, derivatives of (3S,5S)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride are used in the development of sequence-specific chromogenic protease substrates. These substrates allow for the spectrophotometric detection of HIV-protease activity, highlighting the compound's role in advancing research in infectious diseases (Badalassi et al., 2002).

Antibacterial Compound Synthesis

The compound and its analogs are also explored in synthesizing antibacterial agents. For example, 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogs, which bear structural similarities to (3S,5S)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride, have been prepared and evaluated for their antibacterial activity, indicating the compound's potential in developing new antibiotics (Egawa et al., 1984).

Propriétés

IUPAC Name |

(3S,5S)-3-amino-5-tert-butylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(2,3)6-4-5(9)7(11)10-6;/h5-6H,4,9H2,1-3H3,(H,10,11);1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPGODALOZVIAB-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C(=O)N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1C[C@@H](C(=O)N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-3-Amino-5-tert-butylpyrrolidin-2-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline](/img/structure/B2930037.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide](/img/structure/B2930042.png)

![3-(4-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2930043.png)

![1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2930046.png)

![N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2930050.png)